

5-(2-Chlorophenyl)nicotinaldehyde CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	5-(2-Chlorophenyl)nicotinaldehyde
CAS No.:	855301-00-7
Cat. No.:	B1593318

[Get Quote](#)

Technical Monograph: 5-(2-Chlorophenyl)nicotinaldehyde

High-Purity Heterocyclic Intermediate for Medicinal Chemistry

Molecular Identity & Physiochemical Profile[1][2]

5-(2-Chlorophenyl)nicotinaldehyde is a specialized biaryl pyridine derivative serving as a critical scaffold in the synthesis of kinase inhibitors and fused heterocyclic systems. Its structural distinctiveness lies in the meta-positioning of the aldehyde relative to the pyridine nitrogen, coupled with a sterically demanding ortho-chlorophenyl substituent at position 5.

This steric bulk (the "ortho-effect") influences both its synthesis and downstream reactivity, distinguishing it from planar, unsubstituted biaryl analogs.

Core Identifiers

Parameter	Technical Specification
CAS Number	855301-00-7
IUPAC Name	5-(2-chlorophenyl)pyridine-3-carbaldehyde
Synonyms	5-(2-Chlorophenyl)nicotinaldehyde; 3-Formyl-5-(2-chlorophenyl)pyridine
Molecular Formula	C ₁₂ H ₈ ClNO
Molecular Weight	217.65 g/mol
SMILES	<chem>O=CC1=CN=CC(C2=CC=CC=C2Cl)=C1</chem>
Appearance	Off-white to pale yellow crystalline solid
Solubility	Soluble in DCM, DMSO, Methanol; Sparingly soluble in water

Synthetic Architecture: The Suzuki-Miyaura Protocol

The synthesis of **5-(2-Chlorophenyl)nicotinaldehyde** requires a precision cross-coupling approach. A standard Suzuki-Miyaura coupling is employed, but specific attention must be paid to the oxidative addition step due to the electron-deficient nature of the pyridine ring, and the transmetallation step, which is kinetically hindered by the ortho-chloro substituent on the boronic acid.

Mechanistic Rationale

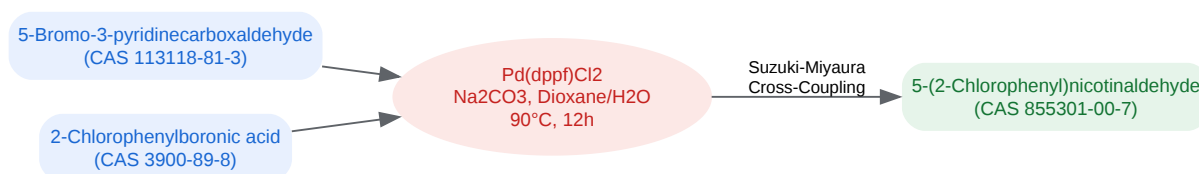
- **Catalyst Selection:** We utilize Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄. The bidentate ligand (dppf) prevents catalyst decomposition at the elevated temperatures required to overcome the steric hindrance of the 2-chlorophenyl group.
- **Base Choice:** Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) is preferred over weaker bases to facilitate the formation of the reactive boronate species.
- **Solvent System:** A biphasic system (Dioxane/Water or Toluene/Ethanol/Water) is critical to dissolve the inorganic base while maintaining organic reactant solubility.

Validated Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

- Charge: In a dry Schlenk flask, combine 5-Bromo-3-pyridinecarboxaldehyde (1.0 eq, CAS 113118-81-3) and 2-Chlorophenylboronic acid (1.2 eq, CAS 3900-89-8).
- Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).
- Solvent & Base: Add degassed 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 ratio).
- Reaction: Heat to 90°C for 4–12 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. The aldehyde proton signal (~10.1 ppm) of the starting material will shift slightly, but the disappearance of the bromide is the key indicator.
- Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄.
- Purification: Flash column chromatography (SiO₂). Gradient elution: 0% → 40% EtOAc in Hexanes.

Synthesis Pathway Visualization



[Click to download full resolution via product page](#)

Figure 1: Palladium-catalyzed cross-coupling workflow for the synthesis of the target aldehyde.

Reactivity Profile & Medicinal Utility[4]

The aldehyde functionality at the C3 position is a "privileged handle" in drug discovery. It serves as a divergence point for generating libraries of bioactive compounds.

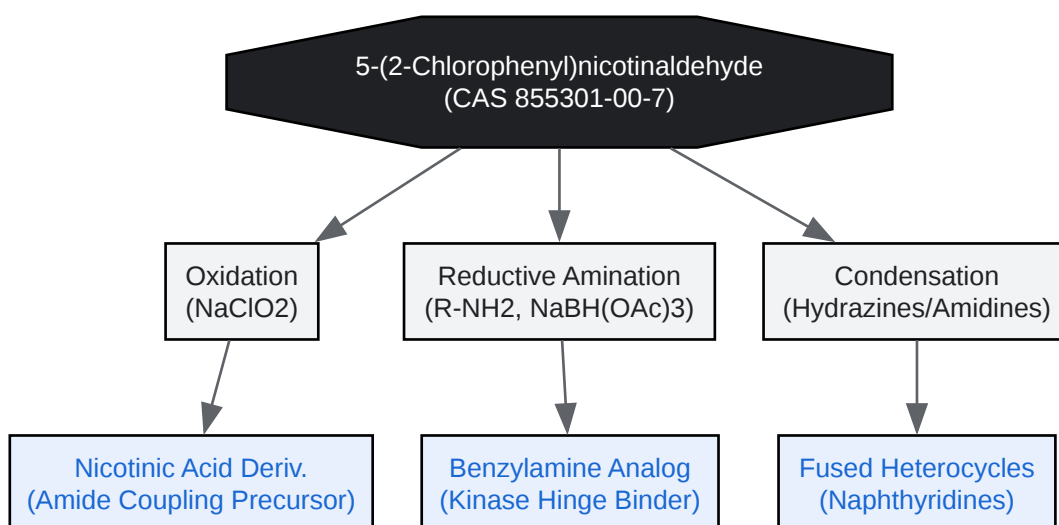
Key Transformations

- Reductive Amination: Reaction with primary amines followed by reduction ($\text{NaBH}(\text{OAc})_3$) yields secondary amines, a common motif in GPCR ligands.
- Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) generates vinyl nitriles, often used as Michael acceptors in covalent inhibitors.
- Oxidation: Conversion to the carboxylic acid (using NaClO_2) allows for amide coupling.

Downstream Applications

This scaffold is particularly relevant in the development of c-Met and ALK kinase inhibitors. The 2-chlorophenyl moiety provides a hydrophobic anchor that often occupies the "selectivity pocket" of the kinase ATP-binding site, while the pyridine nitrogen can act as a hydrogen bond acceptor for the hinge region.

Divergent Synthesis Logic



[Click to download full resolution via product page](#)

Figure 2: Functional divergence map demonstrating the versatility of the aldehyde handle.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized material, the following analytical signatures must be confirmed. This acts as a "checksum" for your synthesis.

Method	Diagnostic Signal	Interpretation
¹ H NMR (DMSO-d ₆)	δ ~10.15 ppm (s, 1H)	Aldehyde proton. Distinctive singlet. Absence indicates oxidation or reduction.
¹ H NMR (DMSO-d ₆)	δ ~9.10 ppm (d, 1H)	Pyridine C2-H. Deshielded by adjacent N and C=O.
LC-MS	[M+H] ⁺ = 218.0	Mass peak corresponding to the ³⁵ Cl isotope. Expect a ³⁷ Cl peak at 220.0 (3:1 ratio).
TLC	R _f ~ 0.4	In 30% EtOAc/Hexanes. Must be UV active.

Safety & Handling

- Hazard Statement: Irritant. May cause skin sensitization.[1]
- Storage: Store at 2–8°C under inert gas. Aldehydes are prone to aerobic oxidation to the corresponding carboxylic acid over time.
- Handling: Use standard PPE. Avoid inhalation of dust.

References

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457–2483. (Foundational methodology for the described protocol).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. hpc-standards.com [hpc-standards.com]

- To cite this document: BenchChem. [5-(2-Chlorophenyl)nicotinaldehyde CAS number and identifiers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1593318/docs#5-2-chlorophenyl-nicotinaldehyde-cas-number-and-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)